molecular formula C6H12O6 B7800755 D-Fructose

D-Fructose

Cat. No. B7800755
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Gentiana orbicularis, Colchicum schimperi, and other organisms with data available.

Scientific Research Applications

  • Biomass Conversion and Chemical Synthesis :D-Fructose serves as a precursor for the synthesis of 2,5-Diformylfuran (DFF) and its derivatives, valuable chemicals in medicine and biopolymers. The conversion of fructose to these compounds is a research focus, especially using polyoxometalate catalysts due to their thermal stability and redox ability (Li, 2020).

  • Fructose in Food and Beverage Industry :D-Fructose is extensively used in the food industry, with studies investigating its health implications. While there is controversy over fructose's role in chronic diseases, its natural occurrence in 100% fruit juice contrasts with added sugars in beverages, highlighting the need for balanced discussion on fructose's nutritional value (Rampersaud, 2015).

  • Synthetic Applications from Biomass Precursors :D-Fructose, as a readily available biomass precursor, is utilized to create enantiomerically pure chemical entities. The construction of vinyl selenone moieties on d-fructose leads to highly reactive intermediates, opening new avenues for renewable biomass applications (Bhaumik, Das, Pathak, 2016).

  • Biofuel Cells and Biosensors :Fructose dehydrogenase enzymes, derived from organisms like Gluconobacter japonicus, catalyze the oxidation of d-fructose, playing a significant role in biofuel cells and biosensors. The interaction of these enzymes with functionalized carbon surfaces has been explored to increase their efficiency (Xia, Hibino, Kitazumi, Shirai, Kano, 2016).

  • Biocatalytic Synthesis in Food and Pharmaceuticals :Enzymes that epimerize D-fructose to D-allulose have gained attention in the food and pharmaceutical industries due to D-allulose's potential as a sucrose alternative. Novel enzymes like DTE-CM, capable of catalyzing D-fructose into D-allulose, are being explored for industrial biocatalytic applications (Wang, Ravikumar, Zhang, Yun, Zhang, Parvez, Qi, Sun, 2020).

  • Environmental Pollution Treatment :Fructose has been used as a co-substrate in the degradation of refractory pollutants like reactive black 5 dye, enhancing the activity of microbial azoreductase and contributing to environmental pollution treatment (Zhang, Xie, Liu, Zheng, Wang, Cong, Yu, Liu, Sand, Liu, 2019).

  • Fluorescent Sensing Technologies :In the development of sensors, fructose is targeted using novel fluorescent probes. This has implications in detecting fructose concentration in various applications, highlighting its relevance in analytical chemistry (Kashiwazaki, Watanabe, Nishikawa, Kawamura, Kitayama, Hibi, 2022).

  • Terahertz Spectroscopy in Biomedical Research :D-Fructose has been studied using terahertz spectroscopy, a nondestructive technique, for biomedical testing and diagnosis. This technology is gaining attention for its application in analyzing biological molecules like fructose (Zhang, Zhang, 2017).

  • High Fructose Corn Syrup Production :Novel enzymes like those from Thermus oshimai have been explored for the production of high fructose corn syrup (HFCS), emphasizing the role of fructose in food processing and industrial applications (Jia, Zhou, Zheng, 2017).

  • Catalysis in Biomass Conversion :Poly(amidoamine) (PAMAM) dendrimers have been investigated as catalysts for the isomerization of d-glucose to d-fructose, a crucial reaction in biomass conversion and renewable product synthesis (Guo, Pedersen, Wang, Ma, Zhao, Qiao, Wang, 2021).

  • Tumor Targeting and Drug Delivery :D-Fructose has been utilized in the design of tumor-specific targeting delivery systems, such as in breast cancer treatments, where two-branched fructose ligands have shown enhanced targeting capabilities (Zhou, Lu, Liu, Xiao, Hai, Guo, Wu, Zheng, 2021).

properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name fructose
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
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Solubility

Solubility in water at 20 °C: good
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Product Name

D-Fructose

Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS RN

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose
Reactant of Route 2
D-Fructose
Reactant of Route 3
D-Fructose
Reactant of Route 4
D-Fructose
Reactant of Route 5
D-Fructose
Reactant of Route 6
D-Fructose

Citations

For This Compound
122,000
Citations
RO Marshall, ER Kooi - Science, 1957 - science.org
… that the sugar formed is 6-deoxy-D-fructose (5). The ability of the … Growth on D-glucOse, D-fructose, or maltosegives rise to … Formation of D-fructose as a function of incubation time and …
Number of citations: 329 www.science.org
H Klotzsch, HU Bergmeyer - Methods of enzymatic analysis, 1965 - Elsevier
Publisher Summary This chapter elaborates on the enzymatic method for the determination of D-fructose. Chemical methods for the determination of fructose, for example, the …
Number of citations: 35 www.sciencedirect.com
M Makkee, APG Kieboom, H van Bekkum - Carbohydrate Research, 1985 - Elsevier
… of D-mannitol from Dfructose as well as the selectivity for the hydrogenation of D-fructose in the … With Cu/silica as the catalyst, the hydrogenation of D-fructose is first order with respect to …
Number of citations: 107 www.sciencedirect.com
M Chen, RL Whistler - Advances in Carbohydrate Chemistry and …, 1977 - Elsevier
… It is noted that same pathway is followed for D-fructose metabolism in liver, intestine, and kidney. D-fructose … D-fructose lessens dental plaque and results in fewer caries than sucrose. …
Number of citations: 66 www.sciencedirect.com
T Adachi, Y Kaida, Y Kitazumi, O Shirai, K Kano - Bioelectrochemistry, 2019 - Elsevier
… This review summarizes the bioelectrocatalytic properties of d-fructose dehydrogenase (… and it catalyzes the oxidation of d-fructose to 5-keto-d-fructose. The characteristic feature of FDH …
Number of citations: 32 www.sciencedirect.com
FE Young, FT Jones, HJ Lewis - The Journal of Physical Chemistry, 1952 - ACS Publications
… No previous measurements of the solubility of D-fructose hemihydrate appear to … D-fructose solutions and the solubilities of anhydrous D-fructose, D-fructose hemihydrate and D-fructose …
Number of citations: 71 pubs.acs.org
LMJ Verstraeten - Advances in Carbohydrate Chemistry, 1967 - Elsevier
… on D-fructose and its … D-fructose is sufficiently high. Purely chemical processes, such as the oxidation of D-mannitol by chlorine, normally result in a mixture of D-mannose and D-fructose…
Number of citations: 53 www.sciencedirect.com
T Barclay, M Ginic-Markovic, MR Johnston… - Carbohydrate …, 2012 - Elsevier
d-Fructose was analysed by NMR spectroscopy and previously unidentified 1 H NMR resonances were assigned to the keto and α-pyranose tautomers. The full assignment of shifts for …
Number of citations: 167 www.sciencedirect.com
M Hurtta, I Pitkänen, J Knuutinen - Carbohydrate research, 2004 - Elsevier
… In d-fructose, the onset temperature increased … d-fructose samples, the melting temperatures were nearly equal and the enthalpy of melting was also almost the same for both d-fructose …
Number of citations: 228 www.sciencedirect.com
BFM Kuster, HS van der Baan - Carbohydrate research, 1977 - Elsevier
… of HMF was faster rn the presence of D-fructose … of D-fructose and HMF. and a klnctrc model has been derived The … Toe results are gvcn In Tables I and 11 The amount of D-fructose and …
Number of citations: 218 www.sciencedirect.com

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